molecular formula C13H19BrO B13541151 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene

Cat. No.: B13541151
M. Wt: 271.19 g/mol
InChI Key: SFVXFAIIGWZSLS-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene is an organic compound characterized by a bromine atom attached to a benzene ring substituted with a sec-butoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene typically involves the bromination of 1-(sec-butoxy)ethyl-3-methylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the bromination step followed by purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Major Products:

    Substitution: Formation of 1-(2-Hydroxy-1-(sec-butoxy)ethyl)-3-methylbenzene.

    Oxidation: Formation of 1-(2-Oxo-1-(sec-butoxy)ethyl)-3-methylbenzene.

    Reduction: Formation of 1-(sec-butoxy)ethyl-3-methylbenzene.

Scientific Research Applications

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in electrophilic substitution reactions, while the sec-butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

  • 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-chlorobenzene
  • 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methoxybenzene
  • 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene

Uniqueness: 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. The combination of the bromine atom and sec-butoxy group provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-(2-bromo-1-butan-2-yloxyethyl)-3-methylbenzene

InChI

InChI=1S/C13H19BrO/c1-4-11(3)15-13(9-14)12-7-5-6-10(2)8-12/h5-8,11,13H,4,9H2,1-3H3

InChI Key

SFVXFAIIGWZSLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(CBr)C1=CC=CC(=C1)C

Origin of Product

United States

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